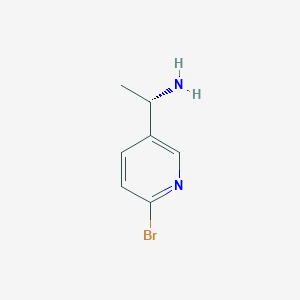

(S)-1-(6-Bromopyridin-3-YL)ethanamine

CAS No.: 1213594-37-6

Cat. No.: VC3378417

Molecular Formula: C7H9BrN2

Molecular Weight: 201.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1213594-37-6 |

|---|---|

| Molecular Formula | C7H9BrN2 |

| Molecular Weight | 201.06 g/mol |

| IUPAC Name | (1S)-1-(6-bromopyridin-3-yl)ethanamine |

| Standard InChI | InChI=1S/C7H9BrN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3/t5-/m0/s1 |

| Standard InChI Key | COGGCXWSBTVYEV-YFKPBYRVSA-N |

| Isomeric SMILES | C[C@@H](C1=CN=C(C=C1)Br)N |

| SMILES | CC(C1=CN=C(C=C1)Br)N |

| Canonical SMILES | CC(C1=CN=C(C=C1)Br)N |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

(S)-1-(6-Bromopyridin-3-YL)ethanamine belongs to the class of halogenated heterocyclic compounds, specifically brominated pyridine derivatives. The molecule contains a pyridine ring with a bromine atom at the 6-position and an ethylamine group at the 3-position, with the carbon atom connecting the amine group having an S-configuration.

The compound is identified by several unique identifiers in chemical databases:

| Property | Value |

|---|---|

| CAS Number | 1213594-37-6 |

| Molecular Formula | C7H9BrN2 |

| Molecular Weight | 201.06 g/mol |

| IUPAC Name | (1S)-1-(6-bromopyridin-3-yl)ethanamine |

| InChI | InChI=1S/C7H9BrN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3/t5-/m0/s1 |

| InChIKey | COGGCXWSBTVYEV-YFKPBYRVSA-N |

| SMILES | CC@@HN |

This compound is also known by several synonyms, including (1S)-1-(6-bromo(3-pyridyl))ethylamine and (S)-1-(6-bromopyridin-3-yl)ethanamine .

Physical and Chemical Properties

The physical state of (S)-1-(6-Bromopyridin-3-YL)ethanamine is typically a solid at room temperature. Its chemical properties are significantly influenced by the functional groups present in its structure:

-

The primary amine group (-NH2) makes the compound basic and allows for various reactions typical of amines, such as alkylation, acylation, and condensation reactions.

-

The bromine atom on the pyridine ring serves as a reactive site for nucleophilic substitution reactions and metal-catalyzed coupling reactions.

-

The pyridine nitrogen contributes to the compound's basicity and provides a site for coordination with metals or protonation.

-

The chiral center gives the molecule optical activity and stereochemical specificity in reactions.

The compound can form various salts, including the hydrochloride salt (C7H10BrClN2) with a molecular weight of 237.52 g/mol.

Synthesis Methods

Synthesis of Related Precursors

The search results provide information on the synthesis of a closely related compound, 1-(6-bromopyridin-3-yl)ethanol, which could serve as a precursor to our target compound:

"Water (4 mL) and sodium borohydride (0.23 g, 6.0 mmol) were added to an ethanol solution (10 mL) of 3-acetyl-6-bromopyridine (0.60 g, 3.0 mmol). The resulting mixture was stirred at room temperature for 30 min. The reaction solution was concentrated under reduced pressure, and then water was added thereto. After extraction with ethyl acetate, the organic layer was washed with water and brine, and then dried with anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to obtain a crude product 0.59 g (yield: 97%) of the title compound as a light yellow oily material."

This alcohol intermediate could then be converted to the amine through various methods, such as:

-

Conversion to a leaving group (mesylate or tosylate) followed by displacement with azide and subsequent reduction

-

Direct amination using the Mitsunobu reaction

-

Oxidation to the ketone followed by reductive amination with ammonia

To obtain the specific S-enantiomer, either a stereoselective synthesis or a resolution of the racemic mixture would be necessary.

Chemical Reactions

Reactivity Profile

(S)-1-(6-Bromopyridin-3-YL)ethanamine exhibits diverse reactivity due to its functional groups. The compound can undergo various types of chemical reactions, including:

-

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

-

Reduction: While the compound already contains a reduced amine group, certain derivatives may undergo reduction reactions using agents like lithium aluminum hydride.

-

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Reaction Conditions

Specific reagents and conditions for reactions involving (S)-1-(6-Bromopyridin-3-YL)ethanamine include:

-

Oxidation: Potassium permanganate in an acidic medium can be used for oxidation reactions.

-

Reduction: Lithium aluminum hydride in anhydrous ether serves as an effective reducing agent for certain transformations.

-

Substitution: Sodium methoxide in methanol can facilitate nucleophilic substitution of the bromine atom.

Reaction Products

Major products formed from various reactions of (S)-1-(6-Bromopyridin-3-YL)ethanamine include:

-

Oxidation: The major product of oxidation reactions may be 1-(6-bromo-pyridin-3-yl)-acetaldehyde.

-

Substitution: Using sodium methoxide as a nucleophile, the major product would be 1-(6-methoxy-pyridin-3-yl)-ethylamine.

These reactions demonstrate the versatility of (S)-1-(6-Bromopyridin-3-YL)ethanamine as a synthetic intermediate and building block for more complex molecules.

Applications in Scientific Research

Role in Medicinal Chemistry

(S)-1-(6-Bromopyridin-3-YL)ethanamine has significant potential in medicinal chemistry applications. The compound can serve as:

-

A building block in the synthesis of more complex organic molecules with potential biological activity.

-

A scaffold for the development of enzyme inhibitors and receptor modulators due to its structural features.

-

An intermediate in the development of potential therapeutic agents, particularly in areas where chiral specificity is important for biological activity.

The bromine atom and ethylamine group enable the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, which could lead to desired therapeutic effects.

Industrial Applications

Beyond research applications, (S)-1-(6-Bromopyridin-3-YL)ethanamine has potential industrial applications:

-

As an intermediate in the production of agrochemicals, where its reactive functional groups allow for further modification.

-

In pharmaceutical manufacturing, where it could serve as a building block for active pharmaceutical ingredients.

-

As a chiral synthetic intermediate in fine chemical production, where stereochemical control is crucial.

Comparison with Similar Compounds

Structural Analogs

(S)-1-(6-Bromopyridin-3-YL)ethanamine can be compared with several structural analogs to understand structure-property relationships:

| Compound | Structural Difference | Impact on Properties |

|---|---|---|

| (R)-1-(6-Bromopyridin-3-YL)ethanamine | Opposite stereochemistry | Different biological activity and binding selectivity |

| 1-(6-Chloropyridin-3-YL)ethanamine | Chlorine instead of bromine | Altered electronic properties and reactivity |

| 1-(6-Fluoropyridin-3-YL)ethanamine | Fluorine instead of bromine | Different electronic effects and metabolic stability |

| 1-(6-Iodopyridin-3-YL)ethanamine | Iodine instead of bromine | Enhanced reactivity in certain reactions |

| 1-(6-Bromopyridin-3-YL)ethanol | Hydroxyl group instead of amine | Different hydrogen bonding patterns and reactivity |

These structural analogs demonstrate how small changes in the molecule can significantly impact its chemical and potential biological properties.

Unique Features

The unique features of (S)-1-(6-Bromopyridin-3-YL)ethanamine compared to its analogs include:

-

The specific S-configuration, which imparts distinct three-dimensional structure and potentially selective binding to asymmetric biological targets.

-

The presence of the bromine atom, which provides a balance of electronic effects and size that distinguishes it from other halogen-substituted analogs.

-

The combination of the basic pyridine nitrogen and the primary amine group, creating a molecule with multiple basic sites and hydrogen bonding capabilities.

These unique features make (S)-1-(6-Bromopyridin-3-YL)ethanamine valuable for specific applications where these structural characteristics are advantageous.

Analytical Methods and Characterization

Chromatographic Methods

Chromatographic techniques are essential for analyzing the purity and stereochemical integrity of (S)-1-(6-Bromopyridin-3-YL)ethanamine:

-

High-Performance Liquid Chromatography (HPLC): Particularly useful for determining enantiomeric purity using chiral stationary phases.

-

Gas Chromatography (GC): Applicable for volatile derivatives of the compound, potentially after derivatization.

-

Thin-Layer Chromatography (TLC): Useful for reaction monitoring and preliminary purity assessment.

These methods, combined with appropriate detection systems, enable comprehensive characterization of the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume